

Application Note: Quantification of Cannabidiol (CBD) in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *Cbmida*

Cat. No.: *B1221046*

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Abstract

This application note describes a robust and sensitive method for the quantification of cannabidiol (CBD) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method is validated according to industry-standard guidelines and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate measurement of CBD in a complex biological matrix.

Introduction

Cannabidiol (CBD), a non-psychoactive phytocannabinoid from *Cannabis sativa*, has garnered significant interest for its therapeutic potential in a variety of disorders. To support preclinical and clinical research, a reliable and validated analytical method for the accurate quantification of CBD in biological matrices such as plasma is essential. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical applications. This document provides a detailed protocol for the determination of CBD in human plasma, including sample preparation, chromatographic conditions, mass spectrometric parameters, and method validation data.

Experimental

Materials and Reagents

- Cannabidiol (CBD) reference standard
- Cannabidiol-d3 (CBD-d3) internal standard (IS)
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Formic acid (FA), LC-MS grade
- Water, LC-MS grade
- Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of CBD from plasma samples.

- Allow plasma samples to thaw at room temperature.
- To 100 μ L of plasma in a microcentrifuge tube, add 10 μ L of the internal standard working solution (CBD-d3 in methanol).
- Add 300 μ L of cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
- Vortex briefly and centrifuge to pellet any insoluble material.

- Inject the supernatant into the LC-MS/MS system.

Liquid Chromatography

Table 1: Chromatographic Conditions

Parameter	Value
HPLC System	Standard UHPLC/HPLC system
Column	C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	50% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 50% B and re-equilibrate for 1 minute
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 µL
Total Run Time	Approximately 5 minutes

Mass Spectrometry

Table 2: Mass Spectrometer Parameters

Parameter	Value
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	4.0 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Collision Gas	Argon
Detection Mode	Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
CBD	315.2	193.1	25
CBD-d3 (IS)	318.2	196.1	25

Method Validation

The method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Table 4: Method Validation Summary

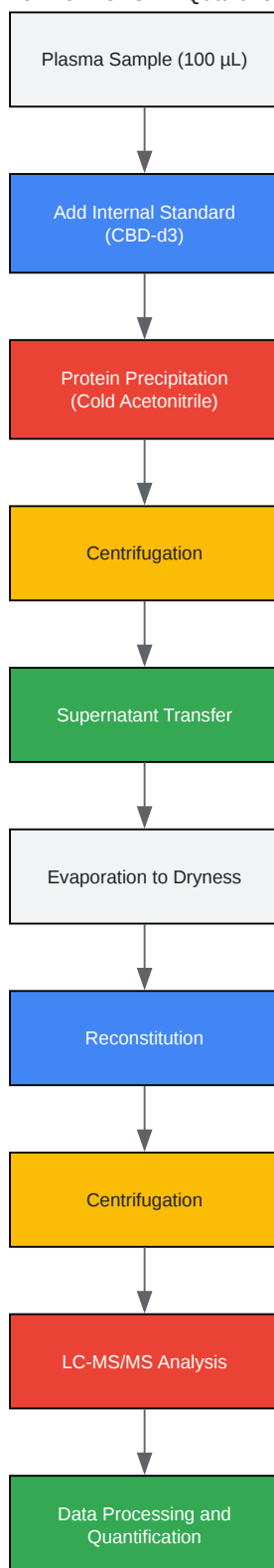
Parameter	Result
Linearity Range	0.5 - 500 ng/mL ($r^2 > 0.99$)
Lower Limit of Quantitation (LLOQ)	0.5 ng/mL
Intra-day Precision (%RSD)	< 10%
Inter-day Precision (%RSD)	< 15%
Accuracy (%Bias)	Within $\pm 15\%$ of the nominal concentration
Recovery	> 85%
Matrix Effect	Minimal and compensated by the internal standard

Results and Discussion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of CBD in human plasma. The protein precipitation sample preparation is simple and effective. The chromatographic conditions allow for a rapid analysis time with good peak shape and separation from potential interferences. The use of a stable isotope-labeled internal standard ensures accurate and precise quantification by compensating for any variability in sample preparation and matrix effects. The validation results demonstrate that the method is linear, sensitive, precise, and accurate over a clinically relevant concentration range.

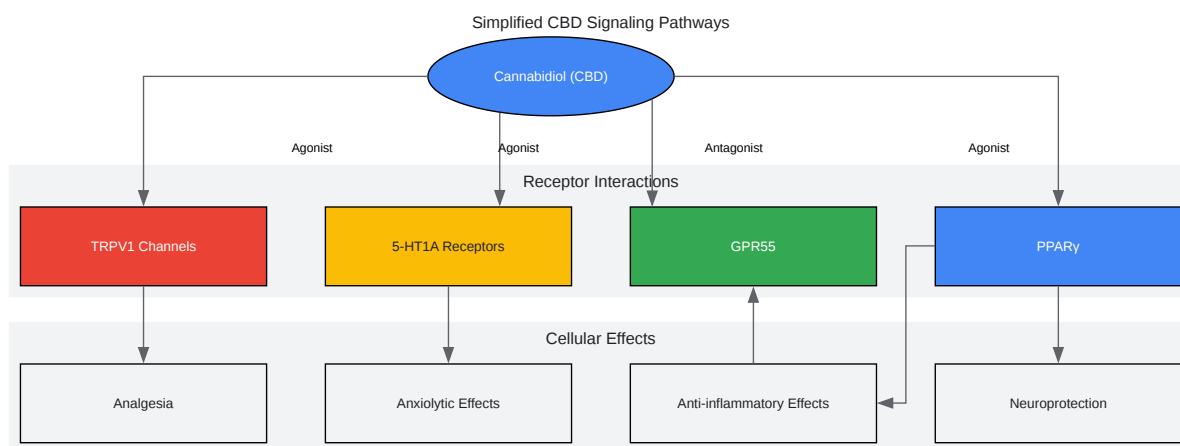
Visualizations

Experimental Workflow for CBD Quantification in Plasma



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Caption: Experimental workflow for the quantification of CBD in plasma.



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Caption: Simplified overview of CBD's interactions with various receptors.[1][2][3][4][5][6][7][8][9][10]

Conclusion

The LC-MS/MS method detailed in this application note is a highly suitable tool for the quantitative analysis of CBD in human plasma. Its simplicity, speed, and robustness make it ideal for supporting a wide range of research applications in the field of cannabinoid science and drug development.

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